N-(tert-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-tert-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride.
Cyclization: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various alkylated derivatives.
Cyclization: Polycyclic compounds with enhanced biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets in the cell. It is known to inhibit certain enzymes involved in cell proliferation and inflammation. The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its therapeutic effects. Additionally, it can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-methyl-6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- N-tert-butyl-3-methyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- N-tert-butyl-3-methyl-6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Uniqueness
N-tert-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new drugs and materials with specific biological and chemical properties.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-tert-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-10-14(15(22)19-17(2,3)4)25-16-18-13(9-20(10)16)11-6-5-7-12(8-11)21(23)24/h5-9H,1-4H3,(H,19,22) |
InChI Key |
AKUOAJDZSLMVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(C)(C)C |
Origin of Product |
United States |
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